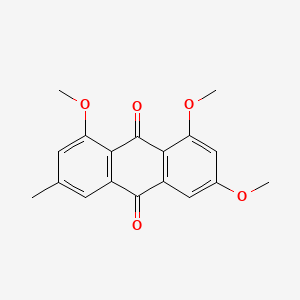
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are found in various natural sources, including plants. This compound is characterized by its three methoxy groups and a methyl group attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of emodin, a naturally occurring anthraquinone. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves the extraction of emodin from plant sources, followed by chemical modification to introduce the methoxy groups. The process includes solvent extraction, crystallization, and drying steps .
化学反応の分析
Types of Reactions
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation, nitration, and sulfonation reactions are performed using halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
科学的研究の応用
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.
Biology: The compound exhibits biological activities such as antiviral and anticancer properties.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of dyes and pigments.
作用機序
The mechanism of action of 1,3,8-Trimethoxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Additionally, it can modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to antioxidant and cytoprotective effects .
類似化合物との比較
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione
Chrysophanol: 1,8-Dihydroxy-3-methylanthracene-9,10-dione
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)-anthracene-9,10-dione
Uniqueness
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups and a methyl group enhances its solubility and reactivity compared to other anthraquinones .
特性
CAS番号 |
6414-42-2 |
|---|---|
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC名 |
1,3,8-trimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O5/c1-9-5-11-15(13(6-9)22-3)18(20)16-12(17(11)19)7-10(21-2)8-14(16)23-4/h5-8H,1-4H3 |
InChIキー |
HICKZJMJOXACIR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


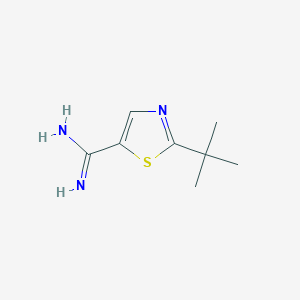
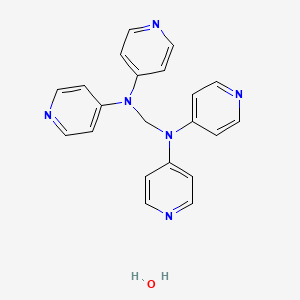
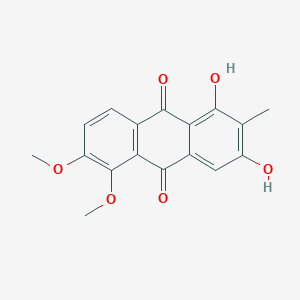
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
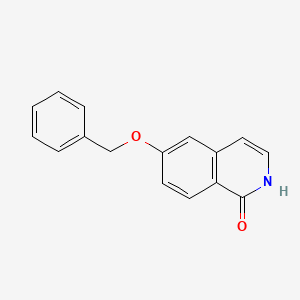
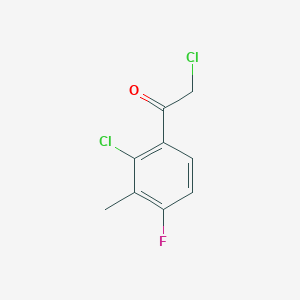
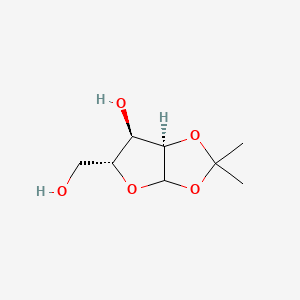
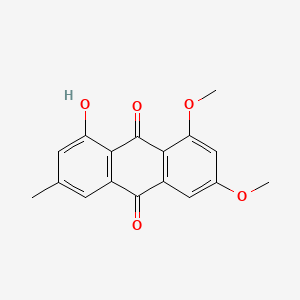
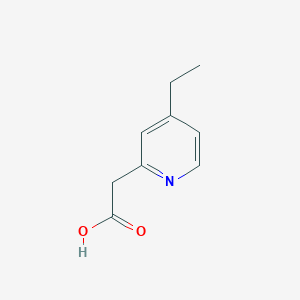
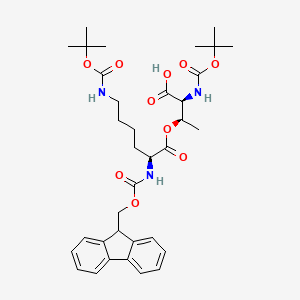
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
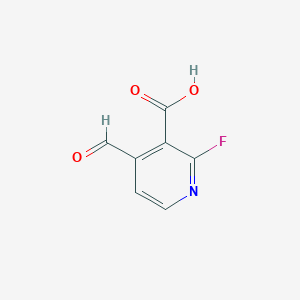
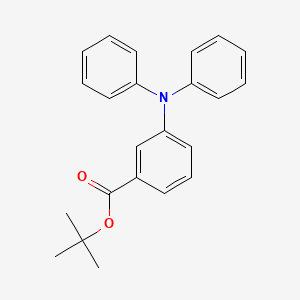
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
